molecular formula C13H14N4O2 B12131899 4-(1H-benzimidazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

4-(1H-benzimidazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12131899
M. Wt: 258.28 g/mol
InChI Key: SJUBOHGMSYTIJD-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a benzimidazole ring fused with a pyrrole ring

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C13H14N4O2/c14-12-11(10(19)7-17(12)5-6-18)13-15-8-3-1-2-4-9(8)16-13/h1-4,14,18-19H,5-7H2,(H,15,16)

InChI Key

SJUBOHGMSYTIJD-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CCO)C2=NC3=CC=CC=C3N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(1H-benzimidazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-methylbenzimidazole and 2-aminobenzimidazole share structural similarities.

    Pyrrole derivatives: Compounds such as pyrrole-2-carboxylic acid and 1-methylpyrrole are structurally related.

Uniqueness

What sets 4-(1H-benzimidazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a synthetic derivative of benzimidazole and pyrrole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a pyrrole structure, which is known to enhance biological activity through various mechanisms. The chemical formula is C13_{13}H14_{14}N4_{4}O, with a molecular weight of approximately 250.28 g/mol. Its structure allows for multiple interactions with biological targets due to the presence of functional groups capable of hydrogen bonding.

Biological Activity Overview

Research indicates that compounds containing the benzimidazole and pyrrole frameworks exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including resistant strains.
  • Anticancer Properties : It has demonstrated antiproliferative effects on cancer cell lines, suggesting potential as an anticancer agent.
  • Antioxidant Effects : The compound exhibits significant radical scavenging ability, contributing to its potential protective effects against oxidative stress.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of similar benzimidazole derivatives. For example, compounds from the same class have shown activity against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Klebsiella pneumoniaeSignificant inhibition

Anticancer Activity

The antiproliferative effects of the compound have been assessed in vitro against several cancer cell lines. Notably, it has shown activity against MCF-7 breast cancer cells, with studies indicating that the mechanism may involve the inhibition of tubulin polymerization.

Case Study: MCF-7 Cell Line

In a study examining the effects on MCF-7 cells:

  • Concentration : Various concentrations (10 µM to 100 µM) were tested.
  • Results : A dose-dependent decrease in cell viability was observed, with an IC50 value determined at approximately 30 µM.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results indicated that it possesses a higher radical scavenging ability compared to other benzimidazole derivatives.

Assay Type IC50 Value (µM) Comparison
DPPH Scavenging25Higher than controls
ABTS Scavenging30Comparable to Trolox

The biological activities of this compound can be attributed to several mechanisms:

  • Interference with Tubulin Dynamics : Similar compounds disrupt microtubule formation, affecting cell division in cancer cells.
  • Radical Scavenging : The hydroxyl group in the structure enhances its ability to donate electrons and neutralize free radicals.
  • Membrane Disruption : Antimicrobial activity may result from interactions with bacterial membranes leading to cell lysis.

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